molecular formula C19H17FN6O B11006597 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11006597
M. Wt: 364.4 g/mol
InChI Key: ZVANNGNKCAOGFN-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated indole moiety, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 5-fluoroindole: This can be achieved through the fluorination of indole using reagents such as Selectfluor.

    Formation of the ethyl linkage: The 5-fluoroindole is then reacted with an appropriate ethylating agent to introduce the ethyl group.

    Tetrazole ring formation: The intermediate product is subjected to a cyclization reaction with sodium azide and a suitable nitrile to form the tetrazole ring.

    Benzamide formation: Finally, the tetrazole-containing intermediate is coupled with 4-methyl-3-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Uniqueness

The presence of the fluorine atom in N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17FN6O/c1-12-2-3-13(8-18(12)26-11-23-24-25-26)19(27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h2-5,8-11,22H,6-7H2,1H3,(H,21,27)

InChI Key

ZVANNGNKCAOGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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